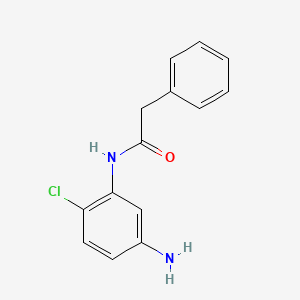

N-(5-氨基-2-氯苯基)-2-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

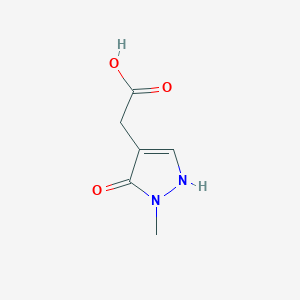

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound can often be represented as a structural formula or a 3D model .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. These properties can give us insights into how the compound behaves under different conditions .科学研究应用

Chemical Analysis

“N-(5-amino-2-chlorophenyl)-2-phenylacetamide” is a compound with the molecular formula C13H10Cl2N2O . It’s also known as 2-Amino-5,2’-dichlorobenzophenone . The compound has a molecular weight of 266.123 .

Synthesis Analysis

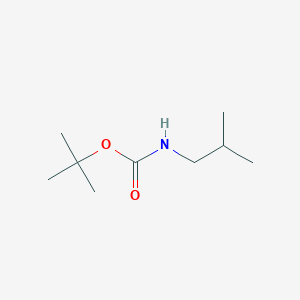

The synthesis of N-phenoxycarbonyl-glycine, a related compound, involves a novel approach. Instead of using traditional N-carboxyanhydrides (NCAs), which require toxic chemicals and tedious purification, this method employs activated urethane derivatives of protected α-amino acids. These urethane derivatives are more stable, even storable in air at room temperature, and easier to handle.

Anticonvulsant Activity

N-phenoxycarbonyl-glycine derivatives have shown potential in anticonvulsant applications. Studies on N-(benzyloxycarbonyl)glycine esters and amides revealed that these compounds, particularly N-(benzyloxycarbonyl)glycine benzylamide, exhibit significant anticonvulsant activity in various seizure models, including the maximal electroshock (MES) test. This suggests their potential as potent anticonvulsant agents.

Role in α-Amidation

N-phenoxycarbonyl-glycine plays a role in the α-amidation of glycine-extended peptides, a crucial process in peptide maturation. A study involving Xenopus laevis skin identified the cDNA coding for a precursor protein involved in this process, emphasizing the importance of N-phenoxycarbonyl-glycine in peptide biochemistry.

Resistance to Glyphosate

In the context of herbicide resistance, studies have explored the role of N-phenoxycarbonyl-glycine and related compounds. For instance, glyphosate, a derivative of N-phosphonomethyl-glycine, has been widely used as a herbicide. Research focusing on the molecular basis of glyphosate resistance through protein engineering has provided insights into how alterations in proteins can confer resistance to such compounds.

NMDA Receptor Activation

Glycine, including derivatives like N-phenoxycarbonyl-glycine, is essential for the activation of NMDA receptors. NMDA receptors are a type of ionotropic glutamate receptor that play a key role in learning and memory.

作用机制

安全和危害

属性

IUPAC Name |

N-(5-amino-2-chlorophenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-12-7-6-11(16)9-13(12)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJHNWYRLURGCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[[4-[(Z)-2-cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2838662.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2838667.png)

![3-{[(4aS,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl]sulfonyl}-2,4-dichloropyridine](/img/structure/B2838671.png)

![1-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2838675.png)

![N-(benzo[b]thiophen-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2838678.png)